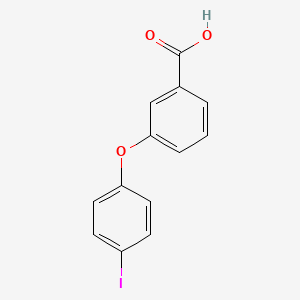

3-(4-Iodophenoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Metabolism Analysis

The metabolism of a thyroxine analogue, specifically 3,5-diiodo-4-(4'-acetoxy-3'-iodophenoxy)benzoic acid, has been studied in rats. This compound, when orally administered, was found to be rapidly absorbed from the intestine and distributed to the liver and kidney. The blood levels of radioactivity reached a plateau within 3 to 5 hours after administration and then gradually decreased. The majority of the radioactivity was excreted in the bile, with 60% in feces and 25% in urine within 72 hours. Notably, there was no significant accumulation of the drug except in the thyroid gland, where the concentration was five times higher after repeated administration compared to a single dose. The principal metabolite identified in feces was the deacetylated form of the drug .

Synthesis and Characterization

Poly[4-(4-hydroxyphenoxy) benzoic acid] was synthesized through the bulk polycondensation of 4-(4-acetoxyphenoxy) benzoic acid. The process was conducted at 350°C for 3 hours under a reduced pressure of 0.1 mmHg, resulting in a polymer with a molecular weight of 255. The polymer was characterized using various techniques such as IR spectroscopy and differential scanning calorimetry. The phase transition temperatures of the polymer were observed at about 300°C for crystal/nematic and 410°C for nematic/isotropic transitions. The presence of ether units in the polymer chain was found to increase flexibility and lower the nematic/isotropic phase transition temperature compared to poly(4-hydroxybenzoic acid) .

Molecular Structure and Chemical Reactivity

The structure and molecular parameters of 4-bromo-3-(methoxymethoxy) benzoic acid were determined using density functional theory (DFT). The study provided a comparison between calculated and experimental parameters. Reactivity descriptors such as ionization energy, hardness, and electrophilicity were determined to predict the reactivity of the molecule. The influence of solvent on these parameters was also assessed using the Polarizable Continuum Model (PCM), indicating that solvation significantly alters reactivity descriptors. Vibrational analysis was performed, and the molecular electrostatic potential surface, as well as the HOMO-LUMO band gap, were computed to understand the properties of the molecule better. Additionally, the dipole moment, polarizability, and hyperpolarizability were estimated to explore the non-linear optical properties of the chemical .

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of 3-(4-Iodophenoxy)benzoic acid, related compounds have been analyzed. For instance, the detection of 3,4,5-trihydroxy benzoic acid in tobacco essence and flavor was developed using high-performance liquid chromatography. The method proved to be sensitive, accurate, and suitable for quantitative determination, suggesting that similar analytical techniques could be applied to 3-(4-Iodophenoxy)benzoic acid for its property analysis .

科学的研究の応用

Metabolic Studies

- Metabolism in Rats : The metabolism of a thyroxine analogue, closely related to 3-(4-Iodophenoxy)benzoic acid, was studied in rats. This research identified the principal metabolites and explored the drug's absorption, distribution, and excretion patterns (Nakai et al., 1972).

Chemical Synthesis and Reactivity

- Recyclable Hypervalent Iodine Reagents : 3-(4-Iodophenoxy)benzoic acid has been used in the development of recyclable hypervalent iodine reagents for vicinal halomethoxylation of unsaturated compounds. These reagents are convenient and can be reused, enhancing the efficiency of chemical synthesis processes (Yusubov et al., 2004).

Development of Novel Fluorescence Probes

- Fluorescence Probes for Detecting Reactive Oxygen Species : Novel fluorescence probes, incorporating structures akin to 3-(4-Iodophenoxy)benzoic acid, were designed for the selective detection of highly reactive oxygen species. These probes, due to their specific reactivity, are crucial in biological and chemical applications (Setsukinai et al., 2003).

Luminescent Properties in Coordination Compounds

- Influence on Luminescent Properties : Derivatives of 3-(4-Iodophenoxy)benzoic acid have been used in the synthesis of lanthanide coordination compounds. These compounds help in understanding the impact of different substituents on the luminescent properties of the resulting complexes (Sivakumar et al., 2010).

Biotechnological Applications

- Enzymatic Synthesis : A study demonstrated the enzymatic synthesis of 4-OH-benzoic acid from phenol and CO2 using a Carboxylase enzyme. This represents a significant biotechnological application and a sustainable approach to synthesizing benzoic acid derivatives (Aresta et al., 1998).

特性

IUPAC Name |

3-(4-iodophenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXUQVKYOBTJKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Iodophenoxy)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)

![Methyl 3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoate](/img/structure/B2502570.png)

![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)

![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)

![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2502582.png)

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2502585.png)

![[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B2502586.png)